[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amide group, and the coupling of the amino acid moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amide Group: This step often involves the use of reagents such as carbodiimides or acid chlorides to form the amide bond.
Coupling of the Amino Acid Moiety: This step may involve peptide coupling reagents such as EDCI or HATU to link the amino acid to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups such as ketones or nitro groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]propionic acid: Similar structure but with a propionic acid moiety.
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The uniqueness of [{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Biological Activity
[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, commonly referred to by its chemical structure, is a compound with significant potential in pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C16H21N3O4
- Molecular Weight : 305.36 g/mol
- CAS Number : 25220096
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various metabolic pathways. Notably, it has shown potential in modulating the activity of proteins associated with cancer cell proliferation and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Activity | Description |
---|---|
Antitumor Activity | Demonstrated inhibitory effects on cancer cell lines, particularly in breast cancer models. |
Anti-inflammatory | Exhibited properties that reduce inflammatory markers in vitro and in vivo. |
Antimicrobial | Showed effectiveness against various bacterial strains, suggesting broad-spectrum antimicrobial potential. |
Antitumor Activity
A study focusing on the antitumor effects of this compound revealed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound was tested in combination with doxorubicin, showing a synergistic effect that enhanced apoptosis in resistant cancer cells. This suggests its potential as a combination therapy agent in oncology.
Anti-inflammatory Effects
Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates its potential use in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis, which could make it a candidate for developing new antibiotics.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound is likely to be well absorbed when administered orally, with a favorable profile for crossing the blood-brain barrier. Toxicological assessments have shown low toxicity levels in animal models, supporting its safety for further development.
Properties
IUPAC Name |
2-(N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(23)12-6-8-18(9-7-12)14(20)10-19(11-15(21)22)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,17,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCSOVTCGLKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.